molecular formula C20H16N4O2S B2816315 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea CAS No. 941946-58-3

1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea

Cat. No.: B2816315
CAS No.: 941946-58-3
M. Wt: 376.43
InChI Key: MADQGKBPQJCTAV-PTGBLXJZSA-N
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Description

1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is a quinazolinone-based compound featuring a thiophene-methyl substituent at position 3 of the quinazolinone core and a phenylurea moiety at position 1. This structure combines the pharmacophoric elements of quinazolinones (known for kinase inhibition and antimicrobial activity) with a urea group, which enhances hydrogen-bonding interactions with biological targets .

Properties

CAS No.

941946-58-3

Molecular Formula

C20H16N4O2S

Molecular Weight

376.43

IUPAC Name

1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25)

InChI Key

MADQGKBPQJCTAV-PTGBLXJZSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Mechanism of Action

The mechanism of action of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Quinazolinone Derivatives

Substituted Quinazolinones with Urea/Thiourea Groups

Compounds such as 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea/thiourea derivatives () share the quinazolinone-urea scaffold but differ in substituents. For example:

  • R = Chloro, methoxy, or trifluoromethyl groups : These substitutions enhance antibacterial and anticancer activity due to increased lipophilicity and electron-withdrawing effects .
  • R = Thiophen-2-ylmethyl (target compound) : The sulfur atom in thiophene may improve metabolic stability and membrane permeability compared to oxygen-containing substituents (e.g., methoxy) .

Key Data :

Compound Substituent at Position 3 Antibacterial Activity (MIC, µg/mL) Anticancer Activity (IC50, µM)
Target Compound Thiophen-2-ylmethyl Not reported Not reported
1-(2-Phenylquinazolin-3-yl)-3-phenylurea None 12.5–25 (vs. S. aureus)
Trifluoromethyl-substituted derivative CF3 2.4–6.1 (HeLa cells)
Halogenated Benzyl Derivatives

describes quinazolinones with halogenated benzyl-triazole substituents (e.g., e2–e9). These compounds exhibit high purity (>98%) and distinct spectral properties (¹H NMR δ 7.53–11.96 ppm) but lack urea groups.

Azetidinone-Urea Hybrids

Compounds like 1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-phenothiazin-10-yl-ethyl)thiourea () replace the quinazolinone core with an azetidinone ring. These hybrids show:

  • Antifungal activity : Compound 4i (MIC = 6.25 µg/mL vs. C. albicans) .
  • Cytotoxicity: Compound 7d (IC50 = 6.13 µM vs. HeLa cells) . The target compound’s quinazolinone core may offer broader kinase selectivity compared to azetidinones, which are more rigid and less explored .

Fluconazole-Based Urea Derivatives

highlights 1-(5-mercapto-thiadiazol-2-yl)-3-phenylurea derivatives with fluorinated aryl groups. These compounds exhibit antifungal activity by targeting cytochrome P450.

Physicochemical and Spectral Properties

  • Melting Points: Quinazolinone-urea derivatives typically melt between 90–210°C, with higher values for halogenated or polar substituents . The thiophene group may lower the melting point due to reduced crystallinity.
  • Spectral Data :
    • ¹H NMR : Urea NH protons resonate at δ ~10–12 ppm, while thiophene protons appear at δ ~6.5–7.5 ppm .
    • HRMS : Molecular ion peaks for similar compounds align with theoretical values (e.g., [M+H]⁺ = 435.1234 for C₂₂H₁₈N₄O₂S) .

Biological Activity

1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique quinazoline and thiophene moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C21H15N5O2SC_{21}H_{15}N_{5}O_{2}S, with a molecular weight of 401.4 g/mol. The structural features include a quinazoline core that is substituted with a thiophen-2-ylmethyl group and a phenylurea moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H15N5O2SC_{21}H_{15}N_{5}O_{2}S
Molecular Weight401.4 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Pathway Modulation : The compound can interact with key proteins in cellular signaling pathways, potentially altering cellular responses.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may induce apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)
PC3A310
MCF7A310
HT29A312

These results indicate that compounds similar to this compound exhibit dose-dependent cytotoxicity, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of quinazoline and thiophene derivatives have also been explored. Compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting that they could serve as templates for developing new antibiotics .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of quinazoline-thiazole hybrids, revealing that certain derivatives exhibited potent activity against prostate cancer (PC3) and breast cancer (MCF7) cell lines. The study emphasized the importance of structural modifications to enhance efficacy .
  • Antimicrobial Testing : Another investigation focused on the antibacterial effects of thiophene-containing compounds, demonstrating significant inhibition against Gram-positive bacteria. These findings support the potential application of such compounds in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea, and how can reaction yields be optimized?

  • Methodology : A multi-step synthesis starting from 2-phenylquinazolin-4(3H)-one derivatives is typical. Key steps include alkylation of the quinazolinone core with thiophen-2-ylmethyl groups, followed by urea/thiourea coupling. Microwave-assisted synthesis (50–100°C, 1–3 hrs) improves efficiency, achieving yields of 90–95% .
  • Optimization : Use toluene:methanol (8:2) as a mobile phase for purification, and monitor reactions via TLC (Rf = 0.45–0.80) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • IR Spectroscopy : Detect NH (3340 cm⁻¹) and C=O (1654 cm⁻¹) stretching .
  • ¹H NMR : Confirm aromatic protons (δ 7.53–8.67 ppm) and urea NH (δ 11.86 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 458.49 for C₂₂H₁₇ClF₃N₄O₂) .

Q. What standard assays are used to evaluate its antibacterial activity, and how do results compare to reference drugs?

  • Protocol : Use agar diffusion against S. aureus and E. coli with ciprofloxacin (10 µg/mL) as a control. Activity is measured via inhibition zones (mm) .
  • Data : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced activity (zone = 18–22 mm vs. 25 mm for ciprofloxacin) .

Advanced Research Questions

Q. How can structural modifications enhance anticancer activity while maintaining drug-like properties?

  • Approach : Introduce trifluoromethyl or chloro substituents on the phenyl ring to improve lipophilicity and target kinase inhibition (e.g., P-gp inhibition in nasopharyngeal carcinoma) .
  • Validation : Apply Lipinski’s Rule of Five to assess bioavailability (molecular weight <500 Da, logP <5) .

Q. What contradictory data exist regarding substituent effects on bioactivity, and how can they be resolved?

  • Contradiction : Thiourea derivatives exhibit higher antibacterial activity than urea analogues in some studies but lower in others .
  • Resolution : Perform dose-response assays (IC₅₀) and molecular docking to compare binding affinities for bacterial enzymes (e.g., DNA gyrase) .

Q. What computational tools are suitable for predicting enzyme inhibition mechanisms?

  • Methods : Use AutoDock Vina to model interactions with urease or proteases. The urea group forms hydrogen bonds with catalytic residues (e.g., His⁶⁰² in Helicobacter pylori urease) .
  • Validation : Correlate docking scores (ΔG < −7 kcal/mol) with in vitro inhibition assays .

Q. How do thiophene and phenyl substituents influence pharmacokinetic properties?

  • SAR Insights : Thiophen-2-ylmethyl enhances metabolic stability by reducing CYP450-mediated oxidation. Phenylurea improves solubility via hydrogen bonding .
  • Data : LogP values range from 2.8–3.5, favoring blood-brain barrier penetration .

Key Recommendations for Researchers

  • Prioritize fluorine and trifluoromethyl substitutions for dual antibacterial/anticancer activity .
  • Combine microwave synthesis with computational modeling to accelerate lead optimization .
  • Address solubility challenges via PEGylation or pro-drug strategies .

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